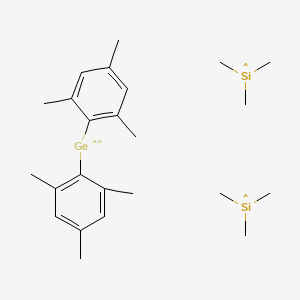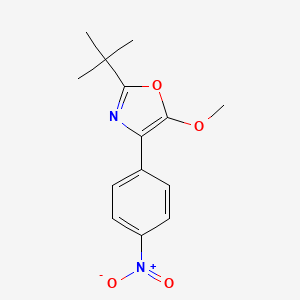![molecular formula C19H14O B14323616 6-Methyl-1a,11b-dihydrotetrapheno[5,6-b]oxirene CAS No. 109715-85-7](/img/structure/B14323616.png)
6-Methyl-1a,11b-dihydrotetrapheno[5,6-b]oxirene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methyl-1a,11b-dihydrotetrapheno[5,6-b]oxirene is an organic compound with the molecular formula C19H14O. It is a derivative of tetrapheno[5,6-b]oxirene, characterized by the presence of a methyl group at the 6th position. This compound is notable for its complex structure, which includes multiple aromatic rings and an oxirane (epoxide) group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-1a,11b-dihydrotetrapheno[5,6-b]oxirene typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a tetraphenylcyclopentadienone derivative with a suitable oxidizing agent to form the oxirane ring. The reaction conditions often require the use of solvents such as dichloromethane or toluene, and the reaction is typically carried out at low temperatures to prevent decomposition of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography. The choice of reagents and conditions would be tailored to ensure the scalability and safety of the process.
化学反応の分析
Types of Reactions
6-Methyl-1a,11b-dihydrotetrapheno[5,6-b]oxirene can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents, leading to the formation of diols or other oxygenated products.
Reduction: Reduction of the oxirane ring can yield alcohols or other reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like bromine (Br2) or sulfuric acid (H2SO4) can facilitate substitution reactions on the aromatic rings.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxirane ring typically yields diols, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, such as halogens or nitro groups, onto the aromatic rings.
科学的研究の応用
6-Methyl-1a,11b-dihydrotetrapheno[5,6-b]oxirene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound’s ability to undergo various chemical reactions makes it useful in studying enzyme-catalyzed processes and metabolic pathways.
Medicine: Research into the biological activity of this compound and its derivatives may lead to the development of new pharmaceuticals.
Industry: The compound’s stability and reactivity make it suitable for use in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 6-Methyl-1a,11b-dihydrotetrapheno[5,6-b]oxirene involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophiles, such as amino acids in proteins or nucleic acids. This reactivity underlies its potential biological activity, as it can modify biomolecules and alter their function. The specific pathways involved depend on the context in which the compound is used, such as in enzymatic reactions or cellular processes.
類似化合物との比較
6-Methyl-1a,11b-dihydrotetrapheno[5,6-b]oxirene can be compared with other similar compounds, such as:
Tetrapheno[5,6-b]oxirene: The parent compound without the methyl group. The presence of the methyl group in this compound can influence its reactivity and physical properties.
1a,11b-Dihydrobenz[a]anthracene: A structurally related compound with similar aromatic ring systems but lacking the oxirane group.
5,6-Epoxy-5,6-dihydrobenz[a]anthracene: Another related compound with an oxirane ring, but differing in the arrangement of the aromatic rings.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the oxirane ring, which confer distinct chemical and physical properties.
特性
CAS番号 |
109715-85-7 |
|---|---|
分子式 |
C19H14O |
分子量 |
258.3 g/mol |
IUPAC名 |
12-methyl-3-oxapentacyclo[9.8.0.02,4.05,10.013,18]nonadeca-1(19),5,7,9,11,13,15,17-octaene |
InChI |
InChI=1S/C19H14O/c1-11-13-7-3-2-6-12(13)10-16-17(11)14-8-4-5-9-15(14)18-19(16)20-18/h2-10,18-19H,1H3 |
InChIキー |
AUAPUCXHRGPLAJ-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C3=CC=CC=C3C4C(C2=CC5=CC=CC=C15)O4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[2-(1H-Imidazol-5-yl)ethyl]amino}benzene-1,4-diol](/img/structure/B14323533.png)
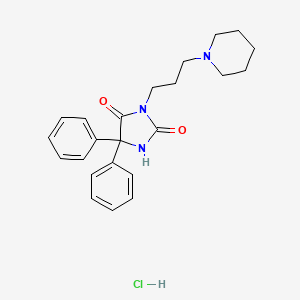

![1-[(4-Methoxyphenyl)methylidene]-1H-cyclopropa[b]naphthalene](/img/structure/B14323548.png)
![[1,2,5]Oxadiazolo[3,4-b]quinoxaline, 6,7-dimethyl-, 1-oxide](/img/structure/B14323571.png)
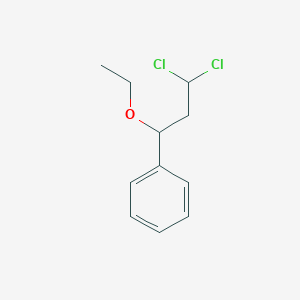
![4-{[(6-Nitro-1,3-benzothiazol-2-yl)amino]methyl}benzoic acid](/img/structure/B14323580.png)
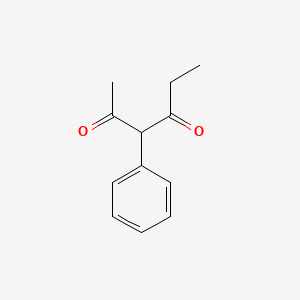
![3-[(3,4-Dimethoxyphenyl)methyl]-4-methoxy-4-oxobutanoate](/img/structure/B14323589.png)
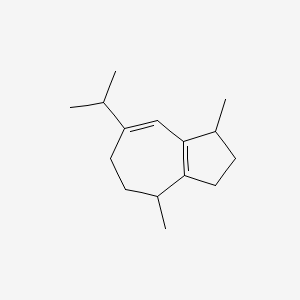
![2-Ethoxy-3,5-dimethyl-6-[(prop-2-en-1-yl)oxy]oxane](/img/structure/B14323601.png)

